2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

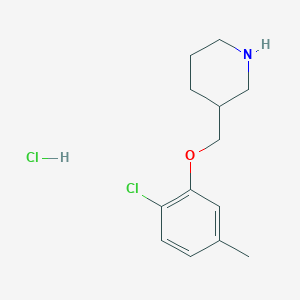

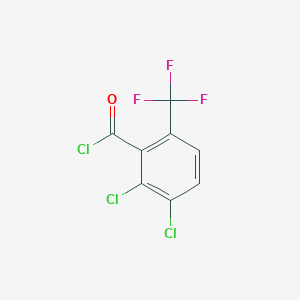

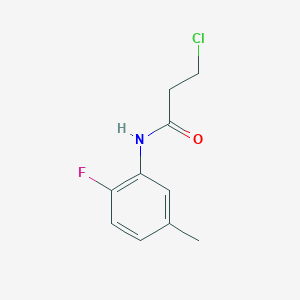

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride (DTFMA) is a chlorinated aromatic acid derivative. It has a molecular formula of C8H2Cl3F3O and a molecular weight of 277.46 .

Molecular Structure Analysis

The molecular structure of 2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride consists of a benzene ring substituted with two chlorine atoms, a trifluoromethyl group, and a benzoyl chloride group .Physical And Chemical Properties Analysis

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride is a liquid at ambient temperature . It has a molecular weight of 277.46 .Aplicaciones Científicas De Investigación

Agrochemicals

- Field : Agrochemical Industry

- Application : TFMP derivatives are used in the protection of crops from pests . Fluazifop-butyl was the first TFMP derivative introduced to the agrochemical market .

- Methods : The synthesis of TFMP derivatives involves various methods. For example, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .

- Results : More than 20 new TFMP-containing agrochemicals have acquired ISO common names .

Pharmaceuticals

- Field : Pharmaceutical Industry

- Application : Several TFMP derivatives are used in the pharmaceutical industry . Five pharmaceutical products containing the TFMP moiety have been granted market approval .

- Methods : The synthesis of TFMP derivatives involves various methods .

- Results : Many candidates are currently undergoing clinical trials .

Synthesis of Pyrazolo Pyrimidines

- Field : Organic Chemistry

- Application : 3-(Trifluoromethyl)benzoyl chloride has been used in the preparation of intermediates, required for synthesis of C-2 and C-3 substituted pyrazolo [1,5-a]pyrimidines .

- Methods : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this application are not specified in the source .

Synthesis of Dithiocarbamates

- Field : Organic Chemistry

- Application : 3-(Trifluoromethyl)benzyl chloride reacts with sodium salts of N,N-disubstituted dithiocarbamic acids to yield a series of dithiocarbamates .

- Methods : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this application are not specified in the source .

Synthesis of Fluorinated Organic Compounds

- Field : Organic Chemistry

- Application : Trifluoromethylpyridine (TFMP) derivatives are used in the synthesis of fluorinated organic compounds . These compounds significantly affect pharmaceutical growth, making up more than 50 percent of the best-selling drug molecules approved by the US Food and Drug Administration (FDA) .

- Methods : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this application are not specified in the source .

Synthesis of 4-Nitro-3-Trifluoromethyl-[N-(4-Hydroxyphenyl)]Benzamide

- Field : Organic Chemistry

- Application : 3-(Trifluoromethyl)benzyl chloride was used in the synthesis of 4-nitro-3-trifluoromethyl-[N-(4-hydroxyphenyl)]benzamide .

- Methods : The specific methods of synthesis are not provided in the source .

- Results : The results or outcomes of this application are not specified in the source .

Direcciones Futuras

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride has gained significant interest in recent years due to its numerous potential applications in various fields of research and industry. It could be used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .

Propiedades

IUPAC Name |

2,3-dichloro-6-(trifluoromethyl)benzoyl chloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2Cl3F3O/c9-4-2-1-3(8(12,13)14)5(6(4)10)7(11)15/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKRXWXBNKHRLT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1C(F)(F)F)C(=O)Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2Cl3F3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3-Dichloro-6-(trifluoromethyl)benzoyl chloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-{7-[(E)-2-(dimethylamino)vinyl]pyrazolo[1,5-a]pyrimidin-6-yl}ethanone](/img/structure/B1356104.png)

![4-[2-(Trifluoromethyl)phenoxy]piperidine hydrochloride](/img/structure/B1356146.png)